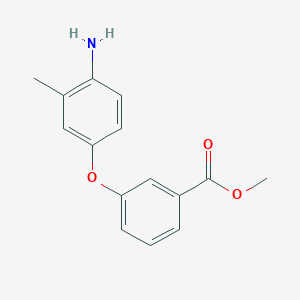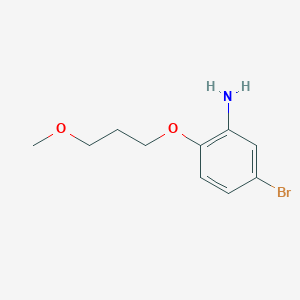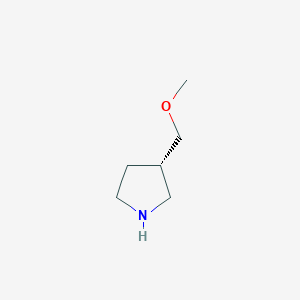
2-氯-5-硝基烟酰胺
描述
2-Chloro-5-nitronicotinamide is an organic compound with the molecular formula C6H4ClN3O3 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position and a nitro group at the 5-position of the pyridine ring
科学研究应用
2-Chloro-5-nitronicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
2-Chloro-5-nitronicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . Therefore, it can be inferred that the primary targets of 2-Chloro-5-nitronicotinamide might be similar to those of nicotinamide.
Mode of Action
Nicotinamide, a related compound, has been shown to inhibit sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . It’s plausible that 2-Chloro-5-nitronicotinamide might interact with its targets in a similar manner.
Biochemical Pathways
Nicotinamide is involved in cellular energy metabolism, dna repair, and regulation of transcription processes . It’s possible that 2-Chloro-5-nitronicotinamide might affect similar pathways.
Pharmacokinetics
It’s known that nicotinamide is absorbed almost completely in the small intestine and stored as nad in the liver . Its Log Kp (skin permeation) is -7.16 cm/s, indicating low skin permeability .
Result of Action
Nicotinamide has been shown to have anti-inflammatory and sebostatic roles, playing a role in its use as an anti-acne topical formulation . It’s plausible that 2-Chloro-5-nitronicotinamide might have similar effects.
Action Environment
It’s known that the compound should be stored in a refrigerator , indicating that temperature might influence its stability.
生化分析
Biochemical Properties
2-Chloro-5-nitronicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant defense and cellular redox regulation . The interaction between 2-Chloro-5-nitronicotinamide and NQO1 leads to the reduction of quinones to hydroquinones, which helps in mitigating oxidative stress within cells .
Cellular Effects
2-Chloro-5-nitronicotinamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NRF2 pathway, which is crucial for cellular defense against oxidative stress . Additionally, 2-Chloro-5-nitronicotinamide can alter the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-nitronicotinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of NQO1, facilitating the reduction of quinones to hydroquinones . This reaction not only helps in detoxifying reactive quinones but also generates reactive oxygen species (ROS) that can induce cell death in cancer cells . Furthermore, 2-Chloro-5-nitronicotinamide can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-nitronicotinamide can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions . Long-term studies have shown that 2-Chloro-5-nitronicotinamide can have sustained effects on cellular function, particularly in terms of enhancing antioxidant responses and reducing oxidative stress . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-nitronicotinamide vary with different dosages in animal models. At lower doses, the compound can enhance antioxidant defenses and improve cellular function . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress and cell death . Studies have shown that there is a threshold beyond which the beneficial effects of 2-Chloro-5-nitronicotinamide are outweighed by its toxicity .
Metabolic Pathways
2-Chloro-5-nitronicotinamide is involved in several metabolic pathways, including those related to antioxidant defense and cellular redox regulation. The compound interacts with enzymes such as NQO1, which plays a crucial role in the reduction of quinones to hydroquinones . This interaction helps in maintaining cellular redox balance and mitigating oxidative stress . Additionally, 2-Chloro-5-nitronicotinamide can influence the levels of various metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-nitronicotinamide is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects . For instance, it may localize to the cytoplasm and interact with enzymes involved in redox regulation . The distribution of 2-Chloro-5-nitronicotinamide within cells is crucial for its efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Chloro-5-nitronicotinamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as NQO1 . Additionally, 2-Chloro-5-nitronicotinamide may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is critical for its role in modulating cellular redox balance and enhancing antioxidant defenses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitronicotinamide typically involves the nitration of 2-chloronicotinamide. One common method includes the following steps:
Nitration: 2-Chloronicotinamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography to obtain pure 2-Chloro-5-nitronicotinamide.
Industrial Production Methods
Industrial production of 2-Chloro-5-nitronicotinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-Chloro-5-aminonicotinamide.
Substitution: Various substituted nicotinamide derivatives, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitroaniline
Uniqueness
2-Chloro-5-nitronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-chloro-5-nitropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGBAOSZUCMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209269 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60524-15-4 | |
| Record name | 2-Chloro-5-nitro-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60524-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B1345863.png)
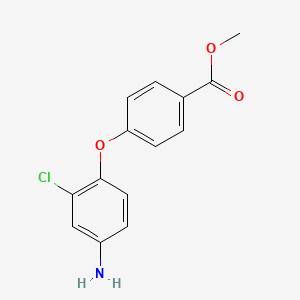

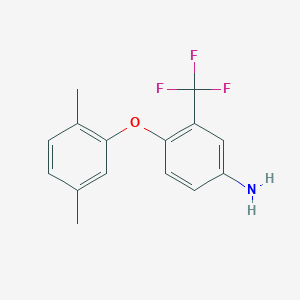
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)
![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
